1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide
Description
Unit Cell Parameters and Space Group
Single-crystal X-ray diffraction studies indicate that the compound crystallizes in the triclinic system with space group $$ P\overline{1} $$. The unit cell dimensions are $$ a = 6.24 \, \text{Å} $$, $$ b = 9.61 \, \text{Å} $$, $$ c = 10.89 \, \text{Å} $$, $$ \alpha = 103.1^\circ $$, $$ \beta = 91.3^\circ $$, and $$ \gamma = 99.2^\circ $$, with a calculated density of $$ 1.602 \, \text{g/cm}^3 $$ . These parameters align closely with related thiazolidinone derivatives, suggesting conserved packing motifs despite structural variations.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | $$ P\overline{1} $$ |
| $$ a $$ (Å) | 6.24 |
| $$ b $$ (Å) | 9.61 |
| $$ c $$ (Å) | 10.89 |
| $$ \alpha $$ (°) | 103.1 |
| $$ \beta $$ (°) | 91.3 |
| $$ \gamma $$ (°) | 99.2 |
| Volume (ų) | 620.1 |
Molecular Geometry and Bonding
The thiazolidinone ring adopts an envelope conformation , with the sulfur atom displaced by $$ 0.48 \, \text{Å} $$ from the mean plane of the remaining atoms. This distortion is consistent with steric interactions between the 2,4-dichlorobenzylidene substituent and the piperidine-carboxamide moiety . Key bond lengths include:
- $$ \text{C=O} $$ (thiazolidinone): $$ 1.208 \, \text{Å} $$
- $$ \text{N-C} $$ (piperidine-thiazolidinone junction): $$ 1.434 \, \text{Å} $$
- $$ \text{C-Cl} $$ (2,4-dichlorophenyl): $$ 1.766–1.778 \, \text{Å} $$
The dihedral angle between the thiazolidinone and 2,4-dichlorophenyl rings is $$ 48.7^\circ $$, indicating moderate conjugation disruption.
Intermolecular Interactions
The crystal packing is stabilized by:
- C—H⋯O hydrogen bonds between the thiazolidinone oxygen ($$ \text{O1} $$) and the piperidine C-H group ($$ \text{C3-H3} $$), with a bond length of $$ 2.32 \, \text{Å} $$.
- Halogen⋯π interactions involving the chlorine atoms and adjacent aromatic systems, contributing $$ 3.2–3.5 \, \text{kJ/mol} $$ stabilization energy .
Properties
Molecular Formula |
C16H15Cl2N3O2S |
|---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H15Cl2N3O2S/c17-11-2-1-10(12(18)8-11)7-13-15(23)20-16(24-13)21-5-3-9(4-6-21)14(19)22/h1-2,7-9H,3-6H2,(H2,19,22)/b13-7- |
InChI Key |
OFLRTEVPMRNJKS-QPEQYQDCSA-N |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole core is synthesized via a Hantzsch-type reaction between thiourea derivatives and α-haloketones. For this compound, 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one reacts with thiourea in ethanol at 60°C for 6 hours, yielding 2-amino-5-(2,4-dichlorobenzyl)thiazol-4(5H)-one. The reaction proceeds through nucleophilic substitution followed by cyclization, with yields averaging 72–78%.
Reaction Conditions:
- Solvent: Anhydrous ethanol
- Temperature: 60°C ± 2°C
- Catalyst: None required
- Workup: Filtration and recrystallization from methanol/water (3:1)
Schiff Base Formation with 2,4-Dichlorobenzaldehyde
The thiazole intermediate undergoes condensation with 2,4-dichlorobenzaldehyde in dimethylformamide (DMF) under acidic conditions (pH 4.5–5.0). Glacial acetic acid catalyzes the formation of the benzylidene group via dehydration, producing the E-isomer as the major product (85:15 E:Z ratio). The reaction mixture is stirred at 80°C for 4 hours, achieving 89% conversion.
Critical Parameters:
- Molar ratio: 1:1.2 (thiazole:aldehyde)
- Acid catalyst: 5 mol% acetic acid
- Isolation: Extraction with ethyl acetate and drying over Na₂SO₄
Coupling with Piperidine-4-carboxamide
Nucleophilic aromatic substitution links the thiazole scaffold to piperidine-4-carboxamide. The benzylidene-thiazole intermediate reacts with piperidine-4-carboxamide hydrochloride in the presence of K₂CO₃ as a base. DMF at 100°C facilitates the displacement of the thiazole’s 2-position substituent over 8 hours, yielding the target compound in 65–70% yield.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base | K₂CO₃ | +23% vs. NaOH |
| Solvent | DMF | +18% vs. DMSO |
| Temperature | 100°C | +32% vs. 80°C |
Final Purification Strategies
Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization from acetonitrile. HPLC analysis confirms >98% purity, with residual solvents below ICH Q3C limits.
Reaction Mechanisms and Kinetic Analysis
Cyclocondensation Kinetics
The Hantzsch thiazole formation follows second-order kinetics, with an activation energy (Eₐ) of 72.4 kJ/mol. Density functional theory (DFT) calculations reveal that the rate-determining step involves thiourea’s nucleophilic attack on the α-haloketone.
Schiff Base Thermodynamics
The benzylidene formation exhibits ΔG‡ = 94.2 kJ/mol, favoring the E-isomer due to reduced steric hindrance. In situ NMR studies show equilibrium shifts toward the Z-form at temperatures >100°C, but this is thermodynamically unfavorable under standard conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch-DMF | 70 | 98.5 | High | $$$ |
| Microwave-Assisted | 82 | 97.8 | Moderate | $$$$ |
| Solvent-Free | 58 | 95.2 | Low | $$ |
Microwave-assisted synthesis reduces reaction time by 40% but requires specialized equipment. Solvent-free methods, while eco-friendly, struggle with inhomogeneous mixing, leading to lower yields.
Chemical Reactions Analysis
Reactivity of the Thiazole Ring
The 4-oxo-thiazole core participates in electrophilic substitutions and ring-opening reactions:
-
Electrophilic Aromatic Substitution : The electron-deficient thiazole ring may undergo halogenation or nitration at the 5-position under controlled conditions.
-
Ring-Opening Reactions : Strong nucleophiles (e.g., hydroxide or amines) can cleave the thiazole ring under basic or acidic conditions, forming thioamide intermediates.
Dichlorobenzylidene Moiety
The 2,4-dichlorobenzylidene group exhibits reactivity typical of α,β-unsaturated ketones:
-
Michael Addition : The enone system undergoes conjugate additions with nucleophiles (e.g., amines or thiols) at the β-position. For example:
Nucleophile Conditions Product Piperidine EtOH, reflux Adduct with piperidine at β-carbon Thiophenol DMF, 50°C Sulfur-containing adduct -
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond, yielding a saturated dichlorobenzyl derivative.
Piperidine-4-Carboxamide Reactivity
The piperidine-carboxamide group enables functionalization through:
-
Amide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis converts the carboxamide to a carboxylic acid.
-
Piperidine Alkylation : The tertiary amine undergoes quaternization with alkyl halides (e.g., methyl iodide) in polar aprotic solvents .
Cross-Coupling Reactions
The dichlorobenzene ring supports palladium-catalyzed couplings:
-
Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd(PPh₃)₄ catalysis forms biaryl derivatives .
Example conditions:
Condensation and Cyclization
The compound serves as a precursor in heterocycle synthesis:
-
Schiff Base Formation : Reaction with primary amines generates imine-linked derivatives, often used in coordination chemistry.
-
Thiazolidinone Synthesis : Cyclocondensation with thioglycolic acid forms fused thiazolidinone systems.
Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 220°C, suggesting limited thermal stability. Photodegradation studies indicate susceptibility to UV light, forming dechlorinated byproducts.
Unresolved Challenges and Research Gaps
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide is C16H15Cl2N3O2S, with a molecular weight of 384.3 g/mol. The compound features a piperidine ring substituted with a thiazole moiety and a dichlorobenzylidene group, which contributes to its biological activity.
Therapeutic Applications
This compound has been studied for several potential applications:
Neuropharmacology
The modulation of serotonin and dopamine receptors positions this compound as a candidate for treating conditions such as depression, anxiety disorders, and schizophrenia. Studies have shown that compounds targeting these receptors can lead to improved mood and cognitive function .
Antimicrobial Treatments
Given its structural components, the compound may be effective against various pathogens. Research into similar thiazole derivatives has demonstrated significant antibacterial activity against Gram-positive bacteria, indicating potential use in developing new antibiotics .
Cancer Research
There is emerging evidence that compounds with similar structural features have anti-cancer properties. The inhibition of specific signaling pathways involved in tumor growth could make this compound a candidate for further investigation in oncology .
Case Study 1: Neuropharmacological Effects
In a study examining the effects of similar piperidine derivatives on mood disorders, it was found that compounds exhibiting dual receptor modulation significantly reduced symptoms of depression in animal models. The specific mechanism involved the enhancement of serotonergic transmission while modulating dopaminergic activity .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives demonstrated that compounds with structural similarities to this compound showed promising results against resistant bacterial strains. The study concluded that further development could lead to effective treatments for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of 4-piperidinecarboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death. This makes it a promising candidate for the development of new antimicrobial agents .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Chloro-substituted derivatives (e.g., 4-Cl, 2,4-diCl) generally exhibit stronger anticancer activity than fluoro analogs, attributed to increased lipophilicity and enhanced interaction with hydrophobic enzyme pockets . The 2,4-dichloro substitution in the target compound may further optimize these interactions.
- Electron-Withdrawing Groups : Nitro-substituted analogs show moderate anticancer activity but may suffer from reduced bioavailability due to high polarity .
- Core Modifications: Piperidine carboxamide in the target compound likely improves metabolic stability compared to amino acid-linked derivatives, which may degrade rapidly in vivo .
Research Findings and Clinical Implications
Antimicrobial Activity
3-Fluoro and 4-chloro derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values lower than standard drugs like ciprofloxacin against E. coli and S. aureus . The target compound’s dichloro substitution may further enhance Gram-positive bacterial inhibition due to increased membrane penetration .
Anticancer Activity
4-Chloro and 4-nitro derivatives exhibit potent cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer cells, with IC₅₀ values ranging from 12–25 µM . The piperidine carboxamide group in the target compound could enhance selectivity toward cancer cells by targeting kinases (e.g., CDK2) or tubulin polymerization .
Biological Activity
The compound 1-(5-(2,4-Dichlorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxamide has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 368.27 g/mol
- CAS Number : 519034-65-2
Structure
The compound features a thiazole ring and a piperidine moiety, which are known for their biological significance. The presence of the 2,4-dichlorobenzylidene group contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to our target compound have shown significant activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) using the MTT assay method . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of pathogens. Research indicates that thiazole derivatives can disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of thiazole compounds. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Analgesic and Antipyretic Effects
In animal models, compounds with similar structures have demonstrated analgesic and antipyretic effects, making them potential candidates for pain management therapies .
The biological activity of the compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It can act on various receptors implicated in inflammation and pain pathways.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of related thiazole derivatives against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | A549 | 3.5 |
| Compound C | DU-145 | 4.0 |
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds had minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 8 |
| Compound E | E. coli | 7 |
Q & A
Q. Comparative Advantages :
- Microwave-assisted synthesis (e.g., 60–80°C, 300 W) reduces reaction time from hours to minutes while improving yields (e.g., 75% vs. 50% conventional) .
- Solvent-free conditions minimize purification challenges and enhance green chemistry metrics .
How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?
Advanced Research Question
Discrepancies often arise from:
- Structural analogs : Substitutions on the benzylidene group (e.g., 4-nitro vs. 4-hydroxy) significantly alter target selectivity. For example, nitro groups enhance anticancer activity (IC₅₀ = 8.2 µM against MCF-7), while hydroxyl groups favor antimicrobial effects (MIC = 12.5 µg/mL against S. aureus) .
- Assay conditions : Variations in cell lines, incubation times, or solvent systems (DMSO concentration ≤0.1% recommended) can skew results .
Q. Methodology :
- Perform parallel assays under standardized conditions (e.g., MTT protocol for cytotoxicity, broth microdilution for antimicrobial activity).
- Use computational docking to predict binding affinities to targets like carbonic anhydrase IX (anticancer) or bacterial topoisomerases (antimicrobial) .
What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Basic Research Question
- ¹H/¹³C NMR : Key signals include:
- IR Spectroscopy : Confirm amide C=O stretch at ~1640 cm⁻¹ and thiazolone C=O at ~1680 cm⁻¹ .
- HPLC-PDA : Use a C18 column (ACN/water gradient) to verify purity (>95%) and monitor degradation under stress conditions (e.g., pH 1–13) .
How can structure-activity relationship (SAR) studies optimize the anticancer potency of this compound?
Advanced Research Question
Key SAR Insights :
- Benzylidene substituents : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 2,4-positions enhance DNA intercalation and apoptosis induction .
- Piperidine modifications : N-methylation improves blood-brain barrier penetration (logP increase from 2.1 to 2.8), while carboxamide groups stabilize hydrogen bonding with kinase active sites .
Q. Experimental Design :
- Synthesize analogs with systematic substituent variations (e.g., 2,4-difluoro vs. 3,4-dichloro).
- Evaluate cytotoxicity against a panel of cancer cell lines (e.g., HepG2, A549) and correlate with computational ADMET predictions .
What strategies mitigate poor aqueous solubility of this compound in preclinical studies?
Advanced Research Question
Challenges :
- LogP ~3.2 limits bioavailability.
Q. Solutions :
- Prodrug design : Introduce phosphate esters at the carboxamide group, increasing solubility by 10-fold in PBS (pH 7.4) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ~120 nm), achieving 85% drug release over 24 hours .
- Co-crystallization : Use succinic acid as a coformer to enhance dissolution rate (85% in 60 min vs. 40% pure form) .
How reproducible are reported synthetic yields across laboratories, and what factors influence scalability?
Basic Research Question
Yield reproducibility depends on:
- Catalyst purity : ≥98% piperidine ensures consistent Knoevenagel condensation kinetics .
- Temperature control : Microwave reactors reduce hotspots, critical for scaling from 1g to 100g batches .
- Workup protocols : Column chromatography vs. recrystallization impacts recovery (e.g., 70% vs. 50% yield) .
Q. Best Practices :
- Document reaction parameters (e.g., ramp rate, stirring speed).
- Use QbD (Quality by Design) principles to identify critical process parameters (CPPs) .
What in vivo models are appropriate for evaluating the antitumor efficacy of this compound?
Advanced Research Question
- Xenograft models : Nude mice implanted with HT-29 (colon cancer) or PC-3 (prostate cancer) cells. Dose: 25 mg/kg/day IP for 21 days; monitor tumor volume reduction (≥50% vs. control) .
- Pharmacokinetics : Collect plasma at 0.5, 2, 6, and 24h post-dose. Target AUC₀–24 ≥ 500 µg·h/mL .
- Toxicity : Assess liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
